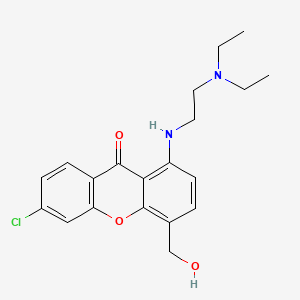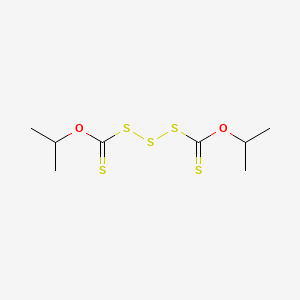![molecular formula C5H6Br6O2 B12796620 1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane CAS No. 6263-68-9](/img/structure/B12796620.png)
1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 53682, also known as Neurofilament-M (E7L2T) Rabbit Monoclonal Antibody, is a compound used primarily in scientific research. It is a monoclonal antibody that targets neurofilament proteins, which are essential components of the neuronal cytoskeleton. This compound is widely used in neuroscience research to study the structure and function of neurons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of NSC 53682 involves the production of monoclonal antibodies through hybridoma technology. This process includes the following steps:
Immunization: Mice are immunized with the target antigen, in this case, neurofilament proteins.
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.
Screening: Hybridoma cells are screened for the production of the desired antibody.
Cloning: Positive hybridoma cells are cloned to ensure the production of a monoclonal antibody.
Purification: The monoclonal antibody is purified using protein A or protein G affinity chromatography.
Industrial Production Methods
In an industrial setting, the production of monoclonal antibodies like NSC 53682 is scaled up using bioreactors. The process involves:
Cell Culture: Hybridoma cells are cultured in large bioreactors under controlled conditions.
Harvesting: The culture medium containing the monoclonal antibody is harvested.
Purification: The antibody is purified using chromatography techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and efficacy.
Analyse Chemischer Reaktionen
NSC 53682, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can participate in:
Binding Reactions: It specifically binds to neurofilament proteins in neurons.
Immunoassays: It is used in various immunoassays such as Western blotting, immunohistochemistry, and immunofluorescence to detect neurofilament proteins.
Wissenschaftliche Forschungsanwendungen
NSC 53682 has several applications in scientific research:
Neuroscience: It is used to study the structure and function of neurons by targeting neurofilament proteins.
Disease Research: It helps in the investigation of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis by detecting changes in neurofilament proteins.
Cell Biology: It is used to study the cytoskeleton of neurons and understand the dynamics of neurofilament proteins.
Drug Development: It aids in the development of drugs targeting neurofilament proteins for the treatment of neurodegenerative diseases.
Wirkmechanismus
NSC 53682 exerts its effects by specifically binding to neurofilament proteins in neurons. Neurofilament proteins are essential components of the neuronal cytoskeleton, providing structural support and regulating axonal diameter. By binding to these proteins, NSC 53682 allows researchers to visualize and study the distribution and organization of neurofilaments in neurons.
Vergleich Mit ähnlichen Verbindungen
NSC 53682 is unique in its specificity for neurofilament proteins. Similar compounds include other monoclonal antibodies targeting different components of the neuronal cytoskeleton, such as:
Anti-Tubulin Antibodies: Target tubulin proteins in microtubules.
Anti-Actin Antibodies: Target actin proteins in microfilaments.
Anti-MAP2 Antibodies: Target microtubule-associated protein 2 in neurons.
Compared to these antibodies, NSC 53682 is unique in its ability to specifically target neurofilament proteins, making it a valuable tool in neuroscience research.
Eigenschaften
CAS-Nummer |
6263-68-9 |
|---|---|
Molekularformel |
C5H6Br6O2 |
Molekulargewicht |
577.5 g/mol |
IUPAC-Name |
1,1,1-tribromo-2-(2,2,2-tribromoethoxymethoxy)ethane |
InChI |
InChI=1S/C5H6Br6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2 |
InChI-Schlüssel |
RXUANTDRTVVNMP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Br)(Br)Br)OCOCC(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


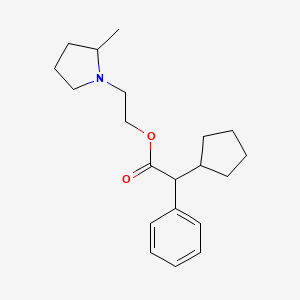
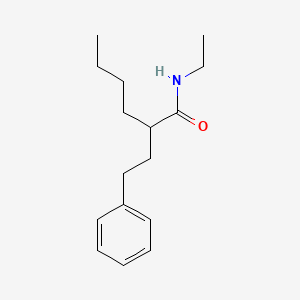
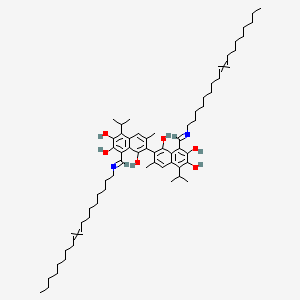
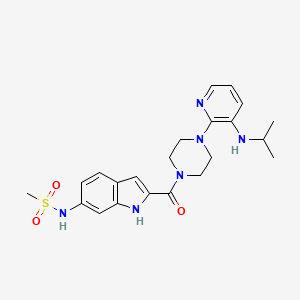
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

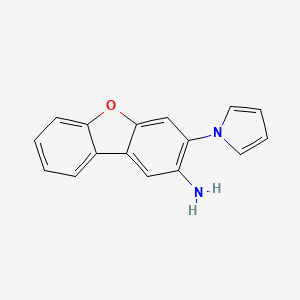
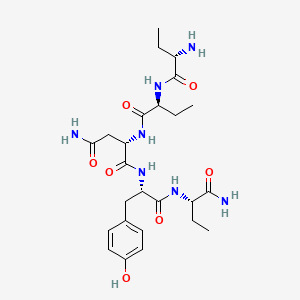
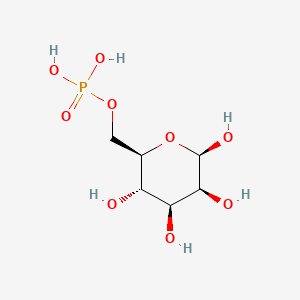
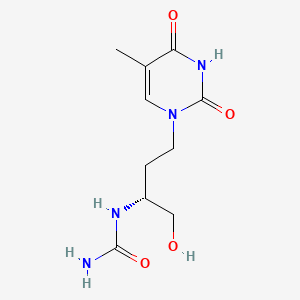
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

